molecular formula C21H21N3O4S B6521726 methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 946203-10-7

methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No. B6521726
CAS RN: 946203-10-7
M. Wt: 411.5 g/mol
InChI Key: OIVLSSUFHVWFTJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an imidazole ring, a sulfanyl group, an acetamido group, and a benzoate ester group . These functional groups suggest that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the formation of the acetamido and benzoate ester groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of aromatic rings (in the methoxyphenyl and imidazole groups) and the ester group would contribute to the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the imidazole ring could participate in nucleophilic substitution reactions . The ester group could undergo hydrolysis, and the sulfanyl group could engage in oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitutions, or oxidation .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the pathways involving the benzylic position, which are crucial for synthesis processes . .

Result of Action

The molecular and cellular effects of the compound’s action are not well-documented. It’s possible that the compound could have various effects depending on its targets and the biochemical pathways it affects. More research is needed to elucidate these effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

methyl 4-[[2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-18-6-4-3-5-16(18)13-24-12-11-22-21(24)29-14-19(25)23-17-9-7-15(8-10-17)20(26)28-2/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLSSUFHVWFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

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